molecular formula C24H29N3O3 B2883529 4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899728-17-7

4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No. B2883529
CAS RN: 899728-17-7
M. Wt: 407.514
InChI Key: HVRSPGFUPRUUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] class of compounds . These compounds are typically characterized by a complex ring structure, which includes a benzene ring, a pyrazole ring, and an oxazine ring .

Scientific Research Applications

Pharmacological Research: Sigma-2 Receptor Agonists

This compound may serve as a valuable pharmacological tool in the study of sigma-2 receptors, which are implicated in various neurological diseases and have been a target for the development of therapeutic agents . As a potential sigma-2 receptor agonist, it could help in understanding receptor binding profiles and the design of new drugs with improved efficacy and safety profiles.

Oncology: Tumor Growth Inhibition

Compounds with this structure have been studied for their potential to inhibit tumor growth. The compound could be used in cancer research to study its effects on cell proliferation, apoptosis, and angiogenesis in various cancer cell lines .

Chemical Synthesis: Intermediate for Complex Molecules

The compound’s structure indicates that it could serve as an intermediate in the synthesis of more complex molecules. Its use in multi-step synthetic routes could be explored to improve the efficiency and yield of desired end-products .

Pharmaceutical Manufacturing: Flow Chemistry Applications

The compound could be utilized in flow chemistry processes to streamline the production of pharmaceuticals. Its role in continuous-flow synthesis could be examined to optimize reaction conditions and increase the scalability of drug manufacturing .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if the compound has interesting physical properties, or synthetic chemistry if the compound presents interesting challenges or opportunities for synthetic methods .

properties

IUPAC Name

4-(7-methoxy-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-3-13-26-14-11-24(12-15-26)27-21(19-5-4-6-22(29-2)23(19)30-24)16-20(25-27)17-7-9-18(28)10-8-17/h4-10,21,28H,3,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRSPGFUPRUUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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